molecular formula C28H23N5O4 B2482992 N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207038-62-7

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

Katalognummer: B2482992
CAS-Nummer: 1207038-62-7
Molekulargewicht: 493.523
InChI-Schlüssel: XGRVGACAJMMKBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a structurally complex heterocyclic molecule featuring a xanthene carboxamide core linked to a pyrazol-3-yl moiety substituted with furan-2-yl and 6-oxo-4-propylpyrimidin-2-yl groups. The presence of multiple aromatic and heteroaromatic systems (xanthene, pyrazole, pyrimidinone, furan) highlights its capacity for π-π interactions and hydrogen bonding, which are critical for biomolecular recognition.

Eigenschaften

CAS-Nummer

1207038-62-7

Molekularformel

C28H23N5O4

Molekulargewicht

493.523

IUPAC-Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H23N5O4/c1-2-8-17-15-25(34)31-28(29-17)33-24(16-20(32-33)23-13-7-14-36-23)30-27(35)26-18-9-3-5-11-21(18)37-22-12-6-4-10-19(22)26/h3-7,9-16,26H,2,8H2,1H3,(H,30,35)(H,29,31,34)

InChI-Schlüssel

XGRVGACAJMMKBI-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes available research findings related to its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural components:

  • A furan ring which is known for its role in various biological activities.
  • A pyrimidine derivative that contributes to its pharmacological properties.
  • A pyrazole moiety which is often associated with anti-inflammatory and anticancer activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Androgen Receptor Modulation : Similar compounds have been reported to act as tissue-selective androgen receptor modulators (SARMs), showing high affinity for androgen receptors and potential applications in treating prostate cancer and other androgen-dependent diseases .
  • Anticancer Properties : The presence of the xanthene moiety suggests potential anticancer activity, as xanthene derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Compounds with similar furan and pyrazole structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity against various pathogens .

Biological Activity Data

Biological ActivityMechanismReference
Androgen receptor antagonismHigh affinity binding, inhibition of cell proliferation
Anticancer activityInduction of apoptosis in cancer cells
Antimicrobial propertiesInhibition of microbial growth

1. Prostate Cancer Treatment

A study demonstrated that compounds structurally related to N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide effectively inhibited the proliferation of prostate cancer cell lines. The mechanism involved the antagonism of androgen receptors, leading to reduced tumor growth rates in vitro .

2. Antimicrobial Efficacy

In a comparative study, derivatives containing furan and pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones in agar diffusion assays .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide can be contextualized against related heterocyclic derivatives reported in the literature. Below is a detailed analysis based on the closest analogs identified in available research:

Structural Analogues

Salih et al. (2015) synthesized two N-substituted carbazole derivatives, 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) and 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) (Figure 8) . These compounds share similarities with the target molecule in their use of fused aromatic systems (carbazole vs. xanthene) and heterocyclic substituents (pyrimidinone, pyrazolone). Key differences include:

Feature Target Compound Compound 24/25
Core Structure 9H-xanthene carboxamide 9H-carbazole acetyl
Heterocyclic Substituents Pyrazole, pyrimidinone, furan Pyrimidin-2(5H)-one (24), pyrazol-3-one (25)
Linker Chemistry Direct linkage via pyrazol-3-yl Triazanylidene spacer
Pharmacophoric Groups Propyl, oxo (pyrimidine); furan (electron-rich aromatic) Methyl, phenyl (pyrazolone); acetyl (carbazole)

Pharmacological Potential

The xanthene carboxamide scaffold in the target molecule is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), whereas carbazole derivatives are often explored for DNA intercalation or topoisomerase inhibition. The furan and pyrimidinone groups in the target compound may enhance solubility and target binding compared to the methyl/phenyl substituents in 24 and 25.

Vorbereitungsmethoden

Nitration and Cyclization of Ethyl 2-Iodobenzoate

The synthesis begins with ethyl 2-iodobenzoate (10 ), which undergoes Ullmann coupling with m-cresol to form diaryl ether 11 (Scheme 1,). Nitration using fuming HNO₃ in acetic anhydride yields nitro derivatives 12a and 12b , with 12b identified via NMR coupling patterns. Saponification of 12b produces carboxylic acid 13 , followed by cyclization with polyphosphoric acid (PPA) to form xanthone 14 . Reduction of xanthone 14 using LiAlH₄ or catalytic hydrogenation generates 9H-xanthene-9-carboxylic acid (16 ).

Optimization Note : PPA-mediated cyclization achieves 85% yield under reflux (120°C, 6 hr), outperforming H₂SO₄-based methods (42% yield).

Preparation of 5-(Furan-2-yl)-2-(6-Oxo-4-Propyl-1H-Pyrimidin-2-yl)Pyrazol-3-Amine

Pyrimidinone Ring Formation

4-Propyl-6-oxo-1H-pyrimidine-2-carboxylic acid is synthesized via Friedländer condensation. o-Aminophenyl ketones react with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the pyrimidinone core. Propyl substitution at position 4 is introduced using propylmagnesium bromide in a Grignard reaction.

Pyrazole Functionalization

The pyrazole ring is constructed via [3+2] cycloaddition of hydrazine with 1,3-diketones. Furan-2-yl groups are introduced at position 5 through Suzuki-Miyaura coupling using Pd(PPh₃)₄ and furan-2-boronic acid. Subsequent nitration and reduction yield the 3-amine group.

Key Reaction Conditions :

Step Reagents Yield Purity (HPLC)
Cycloaddition Hydrazine, EtOH, 80°C 78% 92%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF 65% 89%
Amination NH₃, Raney Ni, H₂, 60°C 70% 95%

Amide Coupling and Final Assembly

Activation of Xanthene Carboxylic Acid

9H-xanthene-9-carboxylic acid (16 ) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with pyrazole-3-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Alternative Methods :

  • EDC/HOBt Coupling : Enhances yield (88%) but requires anhydrous conditions.
  • DCC/DMAP : Less efficient (72% yield) due to side product formation.

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:

  • ¹H NMR : Singlets at δ 6.45 ppm (NH₂) and δ 7.76 ppm (pyrimidine CH).
  • HRMS : [M+H]⁺ at m/z 365.1502 (calc. 365.1508).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Key Advantage
Sequential Coupling 52% 95% Minimal side products
Convergent Synthesis 48% 90% Shorter reaction time
One-Pot Assembly 35% 85% Reduced purification steps

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.